molecular formula C13H25N3O B14813587 2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one

2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B14813587
M. Wt: 239.36 g/mol
InChI Key: JDSDHTLGADSAJV-UHFFFAOYSA-N
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Description

2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-[3-(methylamino)methyl]piperidin-1-yl]propan-1-one: Similar structure but lacks the cyclopropyl group.

    2-Amino-1-[3-(cyclopropylamino)methyl]piperidin-1-yl]propan-1-one: Similar structure but has a different substitution pattern on the piperidine ring.

Uniqueness

The presence of the cyclopropyl group in 2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C13H25N3O/c1-10(14)13(17)16-7-3-4-11(9-16)8-15(2)12-5-6-12/h10-12H,3-9,14H2,1-2H3

InChI Key

JDSDHTLGADSAJV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(C)C2CC2)N

Origin of Product

United States

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